Ingenol disoxate

概要

説明

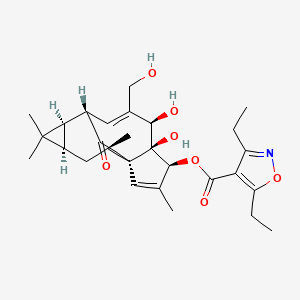

Ingenol disoxate is a novel derivative of ingenol, specifically a 4-isoxazolecarboxylate ester of ingenol. It has been developed to improve the chemical stability and therapeutic efficacy of its predecessor, ingenol mebutate. This compound is primarily used for the treatment of actinic keratosis and other non-melanoma skin cancers .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ingenol disoxate involves the esterification of ingenol with 3,5-diethylisoxazole-4-carboxylic acid. The process begins with the preparation of the acid chloride by reacting 3,5-diethylisoxazole-4-carboxylic acid with oxalyl chloride in the presence of dimethylformamide and dichloromethane. This intermediate is then reacted with ingenol to form this compound .

Industrial Production Methods: In an industrial setting, this compound is prepared by dissolving ingenol in benzyl alcohol, followed by the addition of isopropanol. The resulting solution is then mixed with an aqueous citrate buffer to form a hydroalcoholic gel, which is the final product used for therapeutic applications .

化学反応の分析

Regiocontrolled Esterification

The synthesis begins with ingenol, utilizing protection/deprotection strategies to achieve regioselective esterification at the C3 position :

-

Acetonide Protection : Ingenol is first converted to ingenol-5,20-acetonide (5 ) using methanesulfonic acid (MSA) or p-toluenesulfonic acid in acetone at 45°C .

-

Acyl Chloride Formation : 3,5-Diethylisoxazole-4-carboxylic acid reacts with oxalyl chloride and dimethylformamide (DMF) to form 3,5-diethylisoxazole-4-carbonyl chloride (4 ) .

-

Microwave-Assisted Esterification : Ingenol-5,20-acetonide reacts with acyl chloride 4 in acetonitrile under microwave irradiation (150°C, 30 min) to yield ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate) .

-

Deprotection : The acetonide group is removed using HCl in tetrahydrofuran (THF) to obtain this compound (3 ) with 73% yield .

Table 1: Key Reaction Parameters

Elimination of Microwave Use

Patent WO2017108927A1 introduced a microwave-free process :

-

Conventional Heating : Replaced microwave-assisted esterification with standard reflux conditions.

-

Improved Purity : Crystalline intermediates (e.g., ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)) enabled simpler purification via recrystallization from ethyl acetate/heptane.

Polymorphic Control

This compound exhibits multiple crystalline forms, critical for manufacturing safety and stability :

-

Form A : Initial polymorph isolated after deprotection.

-

Form B : Fluffy crystals containing heptane (requires controlled handling).

-

Form F : Stable polymorph obtained through solvent-mediated conversion.

Hydrolytic Stability

This compound demonstrates enhanced stability compared to ingenol mebutate in physiological conditions :

Table 2: Stability in Phosphate Buffer (pH 7.4, 37°C)

| Compound | Degradation Products | Half-Life (h) | Reference |

|---|---|---|---|

| This compound (3 ) | 5- and 20-isomers | >24 | |

| Ingenol mebutate (1 ) | Acyl migration products | <2 |

Formulation Stability

Hydroalcoholic gels (pH 2.8) containing this compound showed minimal degradation over 6 months at ambient temperatures, attributed to reduced acyl migration .

NMR and Chromatography

-

1H NMR (DMSO-d6): δ 5.97 (d, J=1.7 Hz, 1H), 5.91 (s, 1H), 5.88 (dd, J=4.8, 1.8 Hz, 1H) .

-

UPLC-MS : Reverse-phase chromatography (HSS C18 column) confirmed >99% purity using acetonitrile/ammonium acetate gradients .

The synthesis and stabilization of this compound rely on regioselective esterification, optimized deprotection, and polymorphic control. Its stability in acidic formulations and resistance to hydrolytic degradation under physiological conditions make it a robust candidate for clinical use . Future research may explore further derivatization at C5 and C20 positions to enhance therapeutic profiles.

科学的研究の応用

Clinical Efficacy and Safety

Phase II Trials:

- Ingenol disoxate has been evaluated in several Phase II trials where it was applied once daily for three consecutive days. The trials assessed its efficacy in treating AK on various body areas including the face, scalp, and chest .

- A notable trial demonstrated that this compound significantly reduced the AK lesion count compared to vehicle treatments, with a marked improvement in patient satisfaction and cosmetic outcomes .

Case Studies:

- In a multicenter open-label study, 62 patients received treatment with different concentrations of this compound gel (0.018%, 0.037%, and 0.1%). Results indicated a high rate of complete clearance of lesions and minimal adverse effects, primarily mild to moderate local skin reactions .

Comparative Efficacy

A comparison between this compound and ingenol mebutate highlights several advantages:

- Stability: this compound shows enhanced stability due to reduced acyl migration risks associated with hydroxyl groups present in ingenol mebutate.

- Efficacy: In head-to-head comparisons, this compound demonstrated superior efficacy in reducing lesion counts .

Treatment Regimen

The typical treatment regimen involves:

- Application: Patients apply the gel once daily for three consecutive days.

- Monitoring: Clinical assessments are conducted at baseline and follow-ups to evaluate lesion response and any side effects.

- Outcome Measurement: Outcomes are measured using visual analog scales for cosmetic improvement and patient-reported satisfaction surveys .

Summary of Clinical Findings

作用機序

Ingenol disoxate is compared with other ingenol derivatives, such as ingenol mebutate. The key differences include:

Chemical Stability: this compound has significantly improved chemical stability compared to ingenol mebutate, allowing for storage at ambient temperatures.

Cytotoxic Potency: this compound exhibits higher cytotoxic potency, making it more effective in inducing cell death.

Therapeutic Efficacy: this compound has shown superior antitumor effects in preclinical models.

類似化合物との比較

- Ingenol mebutate

- Ingenol-3-angelate

- Ingenol-5,20-diacetate

Ingenol disoxate stands out due to its enhanced stability and efficacy, making it a promising compound for therapeutic applications.

生物活性

Ingenol disoxate (LEO 43204) is a novel compound derived from ingenol, designed to enhance the treatment of skin conditions such as actinic keratosis (AK) and non-melanoma skin cancers. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

Chemical Stability and Structure-Activity Relationship

This compound has been synthesized to improve upon the limitations of its predecessor, ingenol mebutate. Key findings from structure-activity studies indicate that this compound exhibits enhanced stability in aqueous solutions and hydroalcoholic gels, which is crucial for maintaining its efficacy in clinical applications. The compound's design includes a 4-isoxazolecarboxylate ester that contributes to its improved chemical stability and biological activity compared to ingenol mebutate .

Table 1: Comparison of Ingenol Derivatives

| Compound | Chemical Stability | Cytotoxic Potency | Antitumor Effect in Murine Models |

|---|---|---|---|

| Ingenol Mebutate | Limited | Moderate | Moderate |

| This compound | Enhanced | High | Significant |

This compound is known to activate protein kinase C (PKC), which plays a critical role in cell signaling pathways involved in cell proliferation and apoptosis. The compound induces keratinocyte differentiation and apoptosis in cancerous cells through a dual mechanism: pro-inflammatory and cytotoxic actions. This dual action is believed to enhance the therapeutic effects while minimizing adverse reactions .

Efficacy in Actinic Keratosis Treatment

A Phase II multicenter trial assessed the efficacy of this compound in treating actinic keratosis. The study involved applying this compound gel at varying concentrations (0.018%, 0.037%, and 0.1%) over three consecutive days on different anatomical sites. Results indicated that this compound was significantly more effective than vehicle gel, with high patient satisfaction rates regarding cosmetic outcomes .

Case Study: Phase I/II Dose-Finding Trial

In a seamless Phase I/II dose-finding trial, this compound demonstrated superior efficacy compared to placebo in patients with AK on the balding scalp. The trial confirmed that both 0.037% and 0.05% formulations were well-tolerated and effective, leading to significant improvement in lesion clearance rates .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, showing it to be well tolerated with minimal adverse effects. Common side effects included localized erythema and peeling at the application site, which are consistent with other topical treatments for AK .

Table 2: Summary of Adverse Effects

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Erythema | 30-40 |

| Peeling | 20-30 |

| Pruritus | 10-15 |

特性

CAS番号 |

1383547-60-1 |

|---|---|

分子式 |

C28H37NO7 |

分子量 |

499.6 g/mol |

IUPAC名 |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 3,5-diethyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1 |

InChIキー |

GLIUZQUNUNICGS-XUBYYPQFSA-N |

SMILES |

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C |

異性体SMILES |

CCC1=C(C(=NO1)CC)C(=O)O[C@H]2C(=C[C@@]34[C@@]2([C@@H](C(=C[C@H](C3=O)[C@H]5[C@H](C5(C)C)C[C@H]4C)CO)O)O)C |

正規SMILES |

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ingenol disoxate; LEO43204; LEO 43204; LEO-43204. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。